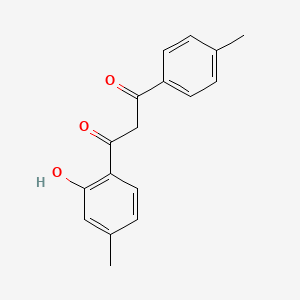
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It has been used for centuries in traditional medicine for its various health benefits. Curcumin has been extensively studied in recent years for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
Curcumin exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and cell death. Curcumin also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to modulate gene expression and epigenetic changes, which can have long-lasting effects on cellular function.
Biochemical and Physiological Effects
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in inflammation, cell proliferation, and cell death. Curcumin has also been shown to modulate the expression of various genes involved in cellular function. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from turmeric. Curcumin is also relatively inexpensive compared to other compounds used in lab experiments. However, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione can undergo rapid metabolism and degradation in vivo, which can limit its effectiveness.
Orientations Futures
There are several areas of future research for 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione. One area of research is the development of novel 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione analogs that have improved bioavailability and efficacy. Another area of research is the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in combination with other compounds for synergistic effects. Additionally, there is ongoing research on the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is ongoing research on the mechanisms of action of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, which can provide insights into its potential therapeutic applications.
Méthodes De Synthèse
Curcumin can be synthesized from the natural compound 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids, which are extracted from turmeric. The synthesis process involves the isolation of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids from turmeric, followed by the conversion of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids to 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione through chemical reactions. The synthesis method has been extensively studied and optimized to produce high yields of pure 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been studied in preclinical and clinical studies for its potential use in cancer prevention and treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)15(18)10-17(20)14-8-5-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNHCZVDLXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)
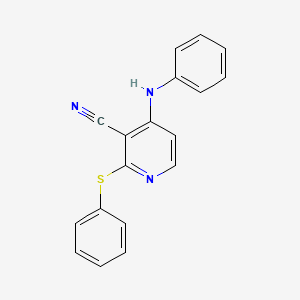
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
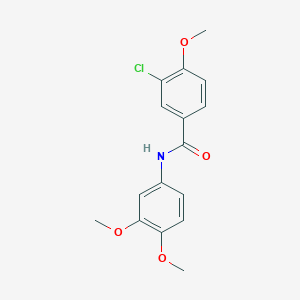
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)
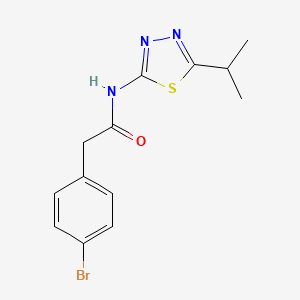
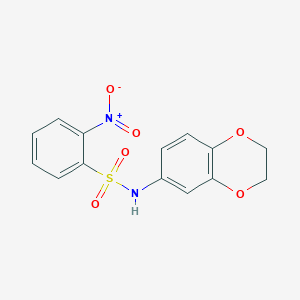
![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)